molecular formula C12H16FNO B14836110 3-Tert-butyl-5-cyclopropoxy-2-fluoropyridine

3-Tert-butyl-5-cyclopropoxy-2-fluoropyridine

Katalognummer: B14836110
Molekulargewicht: 209.26 g/mol
InChI-Schlüssel: NKQQDHPGHWQCKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-cyclopropoxy-2-fluoropyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow processes, automated reaction monitoring, and purification techniques such as chromatography and crystallization to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

3-Tert-butyl-5-cyclopropoxy-2-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-Tert-butyl-5-cyclopropoxy-2-fluoropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-Tert-butyl-5-cyclopropoxy-2-fluoropyridine involves its interaction with specific molecular targets. The fluorine atom and other functional groups in the compound can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Tert-butyl-5-cyclopropoxy-2-fluoropyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C12H16FNO

Molekulargewicht

209.26 g/mol

IUPAC-Name

3-tert-butyl-5-cyclopropyloxy-2-fluoropyridine

InChI

InChI=1S/C12H16FNO/c1-12(2,3)10-6-9(7-14-11(10)13)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

NKQQDHPGHWQCKZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(N=CC(=C1)OC2CC2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.